molecular formula C15H10F3NO5 B3012957 Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate CAS No. 297148-99-3

Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate

Cat. No.: B3012957
CAS No.: 297148-99-3
M. Wt: 341.242
InChI Key: RKGXOPXRCXXFKS-UHFFFAOYSA-N
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Description

Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate is an organic compound with the molecular formula C15H10F3NO5 It is a derivative of benzoic acid and contains both nitro and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar steps but is optimized for higher yields and purity. The reaction conditions are kept mild, and the post-treatment process is simplified to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products

    Reduction: The major product is Methyl 4-(2-Amino-4-(trifluoromethyl)phenoxy)benzoate.

    Substitution: Depending on the nucleophile, various substituted products can be formed.

Scientific Research Applications

Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate depends on its application:

    Pharmaceuticals: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects.

    Agrochemicals: It acts on specific biological pathways in pests or weeds, leading to their inhibition or death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-Nitro-4-(trifluoromethyl)phenoxy)benzoate is unique due to its combination of nitro and trifluoromethyl groups, which impart distinct chemical properties. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific reactivity patterns.

Properties

IUPAC Name

methyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO5/c1-23-14(20)9-2-5-11(6-3-9)24-13-7-4-10(15(16,17)18)8-12(13)19(21)22/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGXOPXRCXXFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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